molecular formula C22H16N4O3S B2756127 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251612-93-7

1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2756127
CAS No.: 1251612-93-7
M. Wt: 416.46
InChI Key: KAUFZGWBKADZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a sophisticated synthetic hybrid compound designed for medicinal chemistry and oncology research. Its structure incorporates two pharmacologically significant moieties: a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core and a 1,3,4-oxadiazole ring, linked through a methylene bridge. The 1,3,4-oxadiazole scaffold is widely recognized in drug discovery for its versatile biological activities and is frequently employed as a bioisostere for ester and amide functional groups to enhance metabolic stability . This heterocycle is a key feature in several commercially available drugs and is extensively investigated for developing novel anticancer agents due to its ability to engage in hydrogen bonding and interact with diverse biological targets . The primary research value of this compound lies in its potential as a multi-target agent in anticancer studies . 1,3,4-Oxadiazole derivatives have demonstrated potent antiproliferative effects by inhibiting critical enzymes and growth factor receptors involved in cancer cell proliferation . Specifically, compounds featuring the 1,3,4-oxadiazole nucleus have been reported to act through mechanisms such as the inhibition of VEGFR-2 (a key regulator of tumor angiogenesis), thymidylate synthase , HDAC , and topoisomerase II . The integration of this moiety with the thieno[3,2-d]pyrimidine-dione core, a structure known for its role in inhibiting enzymes like MIF, creates a molecular hybrid with the potential for a unique and potent mechanism of action . Researchers can utilize this compound as a key intermediate or a lead compound in projects aimed at developing new therapeutic strategies targeting angiogenesis and enzyme-driven pathways in cancers such as hepatocellular carcinoma and breast cancer . This product is supplied for research applications only. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

1251612-93-7

Molecular Formula

C22H16N4O3S

Molecular Weight

416.46

IUPAC Name

3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16N4O3S/c1-14-7-9-16(10-8-14)26-21(27)19-17(11-12-30-19)25(22(26)28)13-18-23-20(24-29-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3

InChI Key

KAUFZGWBKADZKZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention due to its potential biological activities. This compound incorporates both thieno[3,2-d]pyrimidine and oxadiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

C18H16N4O3\text{C}_{18}\text{H}_{16}\text{N}_4\text{O}_3

This structure features an oxadiazole ring that enhances its lipophilicity and facilitates membrane penetration, which is crucial for its biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to the target compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while also demonstrating activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal Activity : Studies have reported promising antifungal effects against various fungal strains .

The mechanism behind this activity is attributed to the ability of these compounds to inhibit key bacterial enzymes involved in cell wall synthesis and metabolism.

Anticancer Activity

The anticancer potential of compounds related to this compound has also been explored:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and HUH7 (liver cancer). The IC50 values for these compounds were reported in the range of 0.47–1.4 µM .

The proposed mechanisms include:

  • Enzyme Inhibition : Compounds have been identified as inhibitors of thymidylate synthase (TS), a critical enzyme for DNA synthesis . This inhibition disrupts nucleotide synthesis essential for cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to apoptosis .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of similar compounds:

StudyCompoundActivityFindings
Paruch et al. (2020)1-(Substituted oxadiazole derivatives)AntimicrobialStrong activity against Gram-positive bacteria; effective inhibition of TS .
Ahsan et al. (2017)3-acetyl derivativesAnticancerIC50 values ranging from 0.47–1.4 µM; effective against multiple cancer cell lines .
PMC Study (2021)Oxadiazole hybridsAntimicrobial & NeuroprotectiveShowed significant antibacterial activity comparable to gentamicin; potential neuroprotective effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. The incorporation of the oxadiazole ring in this compound may enhance its ability to inhibit tumor growth through various mechanisms, including the modulation of enzyme activity and cell signaling pathways. Studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties

Thieno[3,2-d]pyrimidines have been documented for their antimicrobial activities. The specific structure of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may contribute to its effectiveness against bacterial and fungal infections. Preliminary studies suggest that derivatives of this compound could act against resistant strains of pathogens .

Case Studies

Several case studies highlight the efficacy of thieno[3,2-d]pyrimidine derivatives in clinical settings:

  • Anticancer Efficacy : A study demonstrated that a structurally similar compound significantly reduced tumor size in xenograft models by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : Another investigation reported that a related derivative showed potent activity against Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics in terms of minimum inhibitory concentration (MIC) values .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives, based on evidence from synthetic and pharmacological studies:

Compound Core Structure Substituents Biological Activity Key Findings References
1-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (Target) Thieno[3,2-d]pyrimidine-2,4-dione - 1-position: (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl
- 3-position: p-Tolyl
Not explicitly reported (inferred antimicrobial potential) Structural analog () shows antimicrobial activity; p-tolyl may enhance lipophilicity.
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione - 1-position: (3-(2-Chlorophenyl)-oxadiazole)methyl
- 3-position: 4-Fluorobenzyl
Not reported Chlorophenyl/fluorobenzyl substituents may alter electronic properties and binding affinity.
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine-2,4-dione - 1-position: (3-Aryl-oxadiazole)methyl
- 6-position: 1,3,4-Oxadiazole
Antimicrobial (Gram-positive bacteria, Candida albicans) Dual oxadiazole motifs enhance activity; methyl group at 5-position improves metabolic stability.
3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]-2(1H)-pyridinone Pyridinone - 3-position: 1,2,4-Oxadiazole-thienyl
- 1-position: CF3O-benzyl
Not reported Pyridinone core differs from thienopyrimidine; trifluoromethoxy group may enhance CNS penetration.
4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-Triazole - 4-position: p-Tolyl
- 5-position: Thiophen-2-yl
Anticancer, antituberculosis (predicted) Triazole-thione core shows broad pharmacological potential; DFT studies support stability.
1-Alkyl-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-diones Thieno[2,3-d]pyrimidine-2,4-dione - 6-position: Thiazole
- 1-position: Alkyl groups (e.g., benzyl)
Not reported Thiazole substitution diversifies electronic profile; high melting points aid crystallinity.

Key Structural and Functional Insights:

Impact of Oxadiazole Substituents :

  • The 1,2,4-oxadiazole ring is a common feature in antimicrobial agents. Its phenyl substitution (as in the target compound) may balance lipophilicity and steric effects, whereas electron-withdrawing groups (e.g., 2-chlorophenyl in ) could modulate reactivity .
  • Dual oxadiazole motifs (e.g., 1,2,4- and 1,3,4-oxadiazoles in ) enhance antimicrobial efficacy, suggesting synergistic effects .

Core Heterocycle Variations: Thienopyrimidine-diones () are preferred for antimicrobial activity, while triazole-thiones () and pyridinones () target anticancer or CNS-related pathways .

Synthetic Strategies: Alkylation reactions (e.g., using benzyl chlorides or oxadiazole-containing reagents) are critical for introducing substituents at the 1-position of thienopyrimidines . DFT studies () validate the stability and electronic properties of triazole derivatives, a approach that could be extended to the target compound .

Biological Activity Trends: Thienopyrimidine-oxadiazole hybrids () show stronger antimicrobial activity than triazole-thiones (), highlighting the importance of core structure in target selectivity .

Q & A

Basic: What are the established synthetic routes for this compound?

Answer:
The synthesis typically involves a multi-step protocol:

Core formation : Cyclocondensation of N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride (POCl₃), followed by hydrolysis to introduce chlorine at position 2 .

Functionalization : Alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles under basic conditions (e.g., K₂CO₃ in DMF) to attach the oxadiazole-methyl moiety .

Purification : Recrystallization from ethanol or acetonitrile yields the final product with >90% purity (confirmed by elemental analysis and LC/MS) .

Basic: How is the compound characterized structurally?

Answer:
Key analytical methods include:

  • 1H NMR : Signals at δ 2.67 (s, CH₃), 7.27–7.57 (Ar-H), and 12.36 (br. s, NH) confirm substituent positions .
  • LC/MS : Molecular ion peaks at m/z 356 (MH⁺) validate the molecular formula .
  • XRD/IR : Used to confirm crystallinity and functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹) .

Basic: What in vitro biological activities have been reported?

Answer:

  • Antimicrobial activity : Active against Staphylococcus aureus (inhibition zone: 18–22 mm) and Escherichia coli (15–18 mm), comparable to Metronidazole .
  • Structure-activity relationship (SAR) : Derivatives with 3-aryl-1,2,4-oxadiazole substitutions show enhanced activity, while benzyl or chloroacetamide analogs are inactive .
Substituent Activity (S. aureus) Reference
3-Phenyl-1,2,4-oxadiazole22 mm inhibition zone
BenzylInactive

Advanced: How can synthetic yields be optimized for alkylation steps?

Answer:
Critical parameters include:

  • Temperature : 80–90°C in DMF maximizes reactivity without decomposition .
  • Catalyst : K₂CO₃ (2.5 eq.) enhances nucleophilic substitution efficiency .
  • Solvent : Anhydrous DMF reduces side reactions (e.g., hydrolysis of oxadiazole) .
  • Workup : Column chromatography (SiO₂, CH₂Cl₂/MeOH 10:1) improves purity to >95% .

Advanced: What computational methods predict its biological activity?

Answer:

  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial efficacy .
  • Molecular docking : Simulate binding to S. aureus dihydrofolate reductase (PDB: 3K1) to identify key interactions (e.g., hydrogen bonding with Thr121) .
  • QSAR models : Use Hammett constants (σ) of aryl groups to predict activity trends .

Advanced: How to resolve contradictions in reported antimicrobial data?

Answer:
Discrepancies arise from:

  • Strain variability : Use standardized strains (e.g., ATCC 25923 for S. aureus) .
  • Assay conditions : Agar diffusion ("well method") vs. broth microdilution (MIC values) may yield divergent results .
  • Structural impurities : Confirm purity via HPLC (>98%) to exclude inactive byproducts .

Example : Inactive benzyl derivatives may result from steric hindrance, resolved by substituting bulkier groups (e.g., p-tolyl) .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate esters at the NH group for aqueous solubility .
  • Co-solvents : Use DMSO/PEG 400 (1:4) for parenteral formulations .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) enhances bioavailability by 3x .

Advanced: How to validate target engagement in mechanistic studies?

Answer:

  • Fluorescent probes : Label the compound with BODIPY to track cellular uptake via confocal microscopy .
  • Pull-down assays : Immobilize on sepharose beads to isolate binding proteins from bacterial lysates .
  • Knockout models : Use CRISPR-edited E. coli lacking dihydrofolate reductase to confirm target specificity .

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